molecular formula C8H11ClN2 B1433541 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole CAS No. 807287-45-2

3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole

Cat. No.: B1433541
CAS No.: 807287-45-2
M. Wt: 170.64 g/mol
InChI Key: VBUSJORKMODRCW-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-4,5,6,7-tetrahydro-1H-indazole: is an organic compound that belongs to the class of indazoles Indazoles are bicyclic compounds consisting of a benzene ring fused to a pyrazole ring

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: 3-(Chloromethyl)-4,5,6,7-tetrahydro-1H-indazole serves as a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: The compound’s unique structure and reactivity make it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Biological Probes: It can be used as a building block for creating fluorescent probes or other bioactive molecules for studying biological processes.

Industry:

    Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or conductivity.

    Catalysis: It can serve as a ligand or catalyst in various chemical reactions, improving reaction efficiency and selectivity.

Biochemical Analysis

Biochemical Properties

3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with glutathione S-transferase, an enzyme involved in detoxification processes . The nature of these interactions often involves the formation of covalent bonds, which can lead to the modulation of enzyme activity. Additionally, this compound can act as an alkylating agent, thereby modifying the structure and function of proteins it interacts with .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in the cell cycle and apoptosis . This compound can also impact cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting signal transduction pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, leading to changes in its biochemical activity . In in vitro studies, it has been observed that the stability of this compound can be influenced by factors such as pH and temperature . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can have therapeutic effects, such as modulating enzyme activity and gene expression . At high doses, it can exhibit toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound can also affect metabolic flux by altering the levels of key metabolites . These interactions can lead to changes in the overall metabolic profile of cells and tissues .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, it can localize to various compartments, including the cytoplasm and nucleus . The compound’s distribution can influence its biochemical activity and overall efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . The localization of this compound can also affect its interactions with other biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Cyclization Reaction:

    • One common method for synthesizing 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a suitable hydrazine derivative and a chloromethyl ketone, the cyclization can be facilitated by heating in the presence of a catalyst.
  • Blanc Reaction:

Industrial Production Methods:

  • Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions:

    • The chloromethyl group in 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides, leading to the formation of various substituted indazole derivatives.
  • Oxidation and Reduction Reactions:

    • The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives. These reactions are typically carried out using oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild to moderate conditions.

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed:

  • Substituted indazole derivatives with various functional groups depending on the nucleophile used.
  • Oxidized or reduced forms of the original compound, which can be further functionalized for specific applications.

Mechanism of Action

Molecular Targets and Pathways:

  • The mechanism of action of 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole largely depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to irreversible inhibition.

Pathways Involved:

    Enzyme Inhibition: By forming covalent bonds with active site residues, the compound can inhibit enzyme activity, affecting metabolic pathways.

    Signal Transduction: It may interfere with signaling pathways by binding to receptors or other signaling molecules, altering cellular responses.

Comparison with Similar Compounds

    3-(Chloromethyl)indazole:

    4,5,6,7-Tetrahydro-1H-indazole:

Uniqueness:

  • The presence of both the chloromethyl group and the tetrahydro ring in 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole provides a unique combination of reactivity and stability, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and form stable derivatives sets it apart from similar compounds.

Properties

IUPAC Name

3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c9-5-8-6-3-1-2-4-7(6)10-11-8/h1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUSJORKMODRCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole
Reactant of Route 2
3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole
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3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole
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3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole
Reactant of Route 5
3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole
Reactant of Route 6
Reactant of Route 6
3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole

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